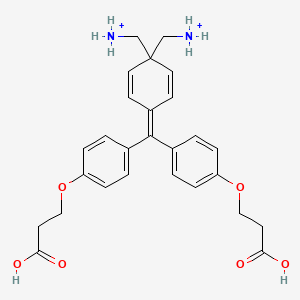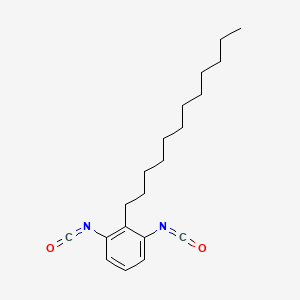![molecular formula C24H25N7O4 B12695336 6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile CAS No. 85409-74-1](/img/structure/B12695336.png)
6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile is a complex organic compound known for its vibrant azo dye properties. This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, which contributes to its color properties. It is used in various applications, including dyeing textiles and as a reagent in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile typically involves a multi-step process:
Diazotization: The starting material, 4-nitroaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile under controlled pH conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reagents, are meticulously controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst or sodium dithionite.
Electrophilic Substitution: Reagents such as halogens or sulfonic acids under acidic conditions.
Major Products
Reduction Product: 6-Amino-4-methyl-5-[(4-aminophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the dyeing of textiles and as a colorant in various products.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Proteins: The azo group can form stable complexes with proteins, altering their function.
Redox Reactions: The nitro group can participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: A precursor in the synthesis of the compound.
Azo Dyes: Other azo compounds with similar structures and properties.
Uniqueness
6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
85409-74-1 |
|---|---|
Molecular Formula |
C24H25N7O4 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
6-amino-4-methyl-5-[(4-nitrophenyl)diazenyl]-2-[3-(2-phenoxyethoxy)propylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H25N7O4/c1-17-21(16-25)24(27-12-5-13-34-14-15-35-20-6-3-2-4-7-20)28-23(26)22(17)30-29-18-8-10-19(11-9-18)31(32)33/h2-4,6-11H,5,12-15H2,1H3,(H3,26,27,28) |
InChI Key |
PBFPIWUOXLTYMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N)NCCCOCCOC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















